molecular formula C20H28N2O4 B1383162 Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1445951-73-4

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B1383162
M. Wt: 360.4 g/mol
InChI Key: DXIUEVCSPZDMNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate involves complex chemical reactions. The azetidin-3-yl spin system protons, including their connectivity information, were elucidated via an in-depth analysis of 1 H– 1 H TOCSY, 1 H– 1 H COSY, and 1 H– 1 H NOESY spectral data .


Molecular Structure Analysis

The molecular formula of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is C20H28N2O4 . The InChI code for the compound is 1S/C20H28N2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate include a molecular weight of 360.44700, a PSA of 59.08000, and a LogP of 3.38780 .

Scientific Research Applications

Potential Research Applications

1. Neuroprotective Agents

Compounds with similar structures have been studied for their neuroprotective properties. For instance, T-817MA, a related compound, has shown potential in preventing neurotoxicity induced by certain neurotoxins in mice, suggesting a possible application in neurodegenerative disease research (Kawasaki et al., 2008).

2. Analgesic Properties

Research on compounds with azetidine and pyrrolidine structures has revealed potent analgesic properties, acting through neuronal nicotinic acetylcholine receptors. Such studies suggest potential applications in pain management and the development of non-opiate analgesics (Holladay et al., 1998).

3. Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives for anticonvulsant activity, indicating a research interest in epilepsy and seizure disorders. These compounds have shown efficacy in various animal models of seizures, suggesting a pathway for developing new antiepileptic drugs (Obniska et al., 2017).

4. Receptor Modulation

Research into compounds with pyrrolidine and azetidine moieties has also explored their potential in modulating various receptors, such as serotonin and dopamine receptors. This area of study is relevant for understanding and treating psychiatric and neurological disorders (Martelle et al., 2007).

Future Directions

The future directions of research on Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate could involve further exploration of its use in the development of bifunctional protein degraders . This could potentially lead to advancements in the field of targeted protein degradation.

properties

IUPAC Name

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIUEVCSPZDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

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